

4-Methyl-1H-indole-2-carboxylic acid chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Methyl-1H-indole-2-carboxylic acid

Cat. No.: B091702

[Get Quote](#)

Core Molecular Profile and Physicochemical Properties

4-Methyl-1H-indole-2-carboxylic acid belongs to the indole class of heterocyclic compounds, which are foundational scaffolds in a vast number of natural products and pharmaceuticals.[\[1\]](#) The presence of both a carboxylic acid at the C2 position and a methyl group on the benzene ring at the C4 position imparts specific reactivity and steric characteristics that make it a valuable intermediate in organic synthesis.

Structural and Identification Data

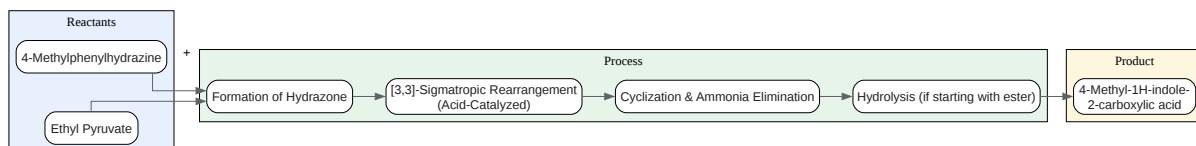
The fundamental properties of this compound are summarized below, providing essential data for experimental design and characterization.

Property	Data	Source(s)
IUPAC Name	4-Methyl-1H-indole-2-carboxylic acid	
CAS Number	18474-57-2	[2]
Molecular Formula	C ₁₀ H ₉ NO ₂	[2]
Molecular Weight	175.18 g/mol	[2]
Canonical SMILES	CC1CCCC2[NH]C(CC1)C(=O)O	
InChI Key	QMSCXKCJGFIXDF-UHFFFAOYSA-N	
Physical Form	Solid	
Purity (Typical)	≥97.0%	[3]

Synthesis Methodologies: Building the Indole Scaffold

The construction of the 4-methyl-substituted indole-2-carboxylic acid core is most effectively achieved through classic named reactions that are staples in heterocyclic chemistry. The choice between these methods often depends on the availability of starting materials and the desired scale of the reaction.

The Fischer Indole Synthesis


The Fischer indole synthesis is a robust and widely applied method for creating indole rings from arylhydrazines and enolizable ketones or aldehydes under acidic conditions.[\[4\]](#)[\[5\]](#) For the target molecule, this process involves the reaction of 4-methylphenylhydrazine with a pyruvate derivative, such as pyruvic acid or an ethyl pyruvate ester.

Causality of Experimental Choices:

- **Arylhydrazine Selection:** 4-methylphenylhydrazine is chosen to install the required methyl group at the C4 position of the final indole ring.

- **Carbonyl Partner:** A pyruvate derivative provides the necessary three-carbon chain to form the pyrrole ring portion, with the carbonyl and carboxylic acid groups correctly positioned to yield the 2-carboxylic acid functionality.
- **Acid Catalyst:** Brønsted acids (e.g., H_2SO_4 , polyphosphoric acid) or Lewis acids (e.g., ZnCl_2) are essential to catalyze the key[3][3]-sigmatropic rearrangement step.[4]

Below is a diagram illustrating the logical workflow of the Fischer Indole Synthesis for this specific target.

[Click to download full resolution via product page](#)

Caption: Fischer Indole Synthesis Workflow.

The Japp-Klingemann Reaction Pathway

The Japp-Klingemann reaction provides an alternative and often complementary route to generate the necessary arylhydrazone intermediate for the Fischer synthesis.[1][6] This is particularly useful when the desired arylhydrazine is not readily available. The process involves coupling an aryl diazonium salt with a β -keto ester.[7]

Protocol Logic:

- **Diazotization:** 3-methylaniline is treated with nitrous acid (generated *in situ* from NaNO_2 and HCl) to form the 3-methylbenzenediazonium salt. The position of the methyl group on the starting aniline is critical for the final product's substitution pattern.

- **Azo Coupling:** The diazonium salt is reacted with a β -keto ester, like ethyl 2-methylacetoacetate, under basic conditions.
- **Hydrolysis & Rearrangement:** The resulting azo compound is unstable and, upon hydrolysis, eliminates an acyl group to form the desired arylhydrazone.
- **Fischer Cyclization:** The isolated hydrazone is then subjected to acidic conditions to induce cyclization into the indole ring system, as described previously.

This two-stage approach (Japp-Klingemann followed by Fischer) is a powerful strategy for constructing substituted indoles.^{[6][7]}

Spectroscopic Characterization: A Self-Validating System

Accurate structural confirmation is paramount. The combination of NMR, IR, and MS provides a self-validating dataset where each technique corroborates the findings of the others.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to show distinct signals. Protons on a carbon adjacent to a carbonyl group are typically deshielded and resonate around 2.0-3.0 ppm.^[8] The aromatic protons of the indole ring will appear in the downfield region (~7.0-7.8 ppm), with splitting patterns dictated by their positions relative to each other and the methyl group. The N-H proton often appears as a broad singlet further downfield (>10 ppm), and the carboxylic acid proton (COOH) is also a broad singlet, typically very downfield (>12 ppm). The methyl group (CH_3) protons will present as a singlet in the upfield region (~2.5 ppm).
- ^{13}C NMR: The carbon spectrum will show characteristic signals for the carbonyl carbon of the carboxylic acid (~160-170 ppm), aromatic carbons (~110-140 ppm), and the aliphatic methyl carbon (~20-25 ppm).

Infrared (IR) Spectroscopy

The IR spectrum provides definitive evidence for the key functional groups. For carboxylic acids, the spectrum is dominated by two characteristic features:

- O-H Stretch: An extremely broad absorption band from approximately 2500 to 3300 cm^{-1} , resulting from the strong hydrogen bonding in carboxylic acid dimers.[9][10] This broad feature often overlaps with the sharper C-H stretching bands.
- C=O Stretch: A strong, sharp absorption band between 1690 and 1760 cm^{-1} .[9] Conjugation with the indole ring would likely place this peak towards the lower end of the range. Other expected peaks include the N-H stretch ($\sim 3300\text{-}3400 \text{ cm}^{-1}$) and C-O stretching ($\sim 1210\text{-}1320 \text{ cm}^{-1}$).[9]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides structural information through fragmentation patterns.

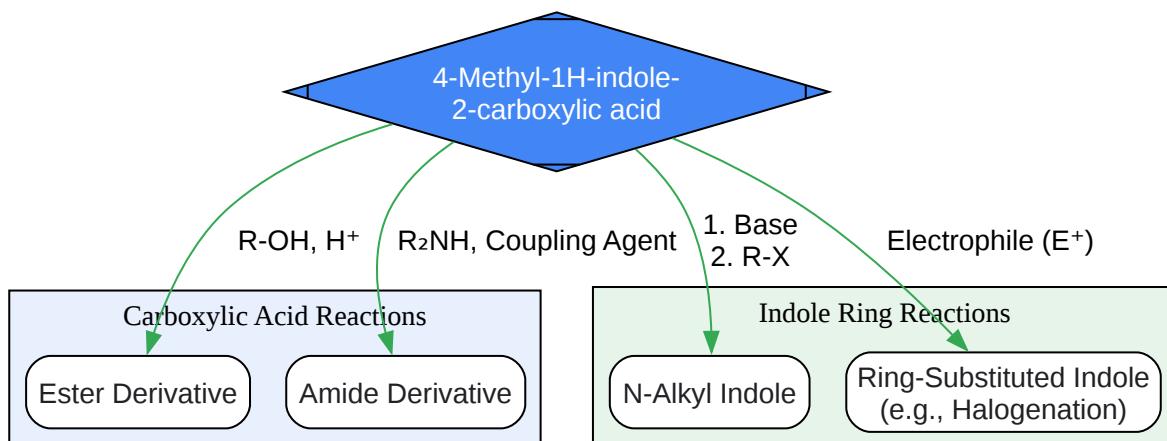
- Molecular Ion (M^+): A peak corresponding to the molecular weight of 175.18 Da is expected. Aromatic acids generally show a prominent molecular ion peak.[11]
- Key Fragments: Common fragmentation pathways for aromatic carboxylic acids include the loss of a hydroxyl radical ($[\text{M-OH}]^+$) and the loss of the entire carboxyl group ($[\text{M-COOH}]^+$).[11]

Spectroscopic Data	Expected Characteristics
^1H NMR	Signals for aromatic H, N-H, COOH, and CH_3 protons.
^{13}C NMR	Signals for carbonyl C, aromatic C, and methyl C.
IR Spectroscopy	Broad O-H stretch ($2500\text{-}3300 \text{ cm}^{-1}$), Strong C=O stretch ($1690\text{-}1760 \text{ cm}^{-1}$), N-H stretch ($\sim 3300 \text{ cm}^{-1}$).[9]
Mass Spectrometry	Molecular ion peak at $\text{m/z} \approx 175$. Key fragments at $[\text{M-OH}]^+$ and $[\text{M-COOH}]^+$.

Chemical Reactivity and Synthetic Utility

The reactivity of **4-Methyl-1H-indole-2-carboxylic acid** is governed by its three primary components: the carboxylic acid group, the indole nitrogen, and the electron-rich indole ring.

Reactions at the Carboxylic Acid Group


The -COOH group is a versatile handle for further chemical modification.

- Esterification: Reaction with an alcohol in the presence of a strong acid catalyst (e.g., H_2SO_4) yields the corresponding ester. This is a common strategy to protect the carboxylic acid or to modify the compound's solubility and pharmacokinetic properties.[12][13]
- Amide Coupling: Conversion to amides is readily achieved by first activating the carboxylic acid (e.g., to an acyl chloride) or by using standard peptide coupling reagents (e.g., HATU, EDC) to react with a primary or secondary amine. This is a cornerstone reaction in medicinal chemistry for building larger, more complex molecules.

Reactions Involving the Indole Ring

- N-Alkylation: The indole nitrogen can be deprotonated with a suitable base (e.g., NaH) and subsequently alkylated with an alkyl halide. This modification can be crucial for tuning biological activity.
- Electrophilic Aromatic Substitution: The indole ring is electron-rich and susceptible to electrophilic attack. While the C3 position is typically the most reactive site in unsubstituted indoles, the presence of the C2-carboxylic acid group will direct incoming electrophiles, often to the C5 or C6 positions of the benzene ring.

The interplay of these reactive sites makes **4-Methyl-1H-indole-2-carboxylic acid** a highly valuable and versatile intermediate for the synthesis of complex target molecules, particularly in the development of novel therapeutics.[3][14]

[Click to download full resolution via product page](#)

Caption: Key Reactivity Pathways.

Safety and Handling

Based on available safety data, **4-Methyl-1H-indole-2-carboxylic acid** is classified as an irritant.

- Hazard Classifications: Skin Irritant (Category 2), Eye Irritant (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory system).
- Precautions: Standard laboratory precautions should be taken, including the use of personal protective equipment (gloves, safety glasses). Avoid inhalation of dust and ensure work is conducted in a well-ventilated area.

References

- 1H-Indole-2-carboxylic acid, 1-methyl-. NIST Chemistry WebBook. National Institute of Standards and Technology. [\[Link\]](#)
- Methyl 1H-indole-2-carboxylate. PubChem.
- Exploring 5-Methyl-1H-Indole-2-Carboxylic Acid: Properties and Applications. [\[Link\]](#)
- Harnessing CO₂ Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling. *Journal of the American Chemical Society*.
- Fischer indole synthesis applied to the total synthesis of naphthalene-1,4-dione. [\[Link\]](#)

- Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. [\[Link\]](#)
- 1H-Indole-2-carboxylic acid, methyl ester. Aribo Biotechnology. [\[Link\]](#)
- Fischer indole synthesis. Wikipedia. [\[Link\]](#)
- The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. PubMed Central.
- Fischer indole synthesis in the absence of a solvent. SciSpace. [\[Link\]](#)
- Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry.
- Fischer Indole Synthesis. Organic Chemistry Portal. [\[Link\]](#)
- The Japp-Klingemann Reaction.
- Japp klingemann reaction. Slideshare. [\[Link\]](#)
- (PDF) Fischer Indole Synthesis.
- Indole 2 carboxylic acid. mzCloud. [\[Link\]](#)
- Spectroscopy of Carboxylic Acid Deriv
- 4-Methylindole-2-carboxylic acid. Georganics. [\[Link\]](#)
- Spectra and physical data of (A2). The Royal Society of Chemistry. [\[Link\]](#)
- IR: carboxylic acids. University of Calgary. [\[Link\]](#)
- The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [\[Link\]](#)
- PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN)
- Application of the Japp-Klingemann Reaction.1 A New Synthesis of Ornithine.
- Preparation of Serotonin (a neurotransmitter) by Fischer-Indole synthesis & Japp–Klingemann reaction. YouTube. [\[Link\]](#)
- 4-Methylindole. PubChem.
- methyl 2-methyl-1H-indole-4-carboxylate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [\[pubs.rsc.org\]](https://pubs.rsc.org/en/content/article/2017/ra/c7ra10716a)
- 2. scbt.com [scbt.com]

- 3. innospk.com [innospk.com]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. scispace.com [scispace.com]
- 6. Japp klingemann reaction | PPTX [slideshare.net]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing)
DOI:10.1039/D3RA08320A [pubs.rsc.org]
- 13. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [4-Methyl-1H-indole-2-carboxylic acid chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b091702#4-methyl-1h-indole-2-carboxylic-acid-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com